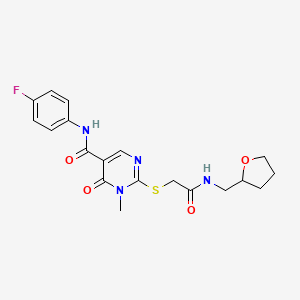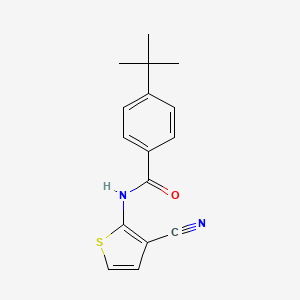![molecular formula C12H14N4 B2518568 3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile CAS No. 1549911-83-2](/img/structure/B2518568.png)
3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile" is a heterocyclic molecule that appears to be a derivative of pyrrolopyrazine, a bicyclic structure composed of pyrrole and pyrazine rings. This compound is likely to have biological activity given the pharmacological interest in pyrrolopyrazine derivatives as evidenced by their frequent appearance in the literature as potential therapeutic agents.
Synthesis Analysis
The synthesis of related pyrrolopyrazine derivatives has been described in several studies. For instance, one-step preparation methods have been developed for 3-alkoxypyrazine-2-carbonitriles, which are structurally related to the compound , by direct substitution reactions starting from pyrazine-2,3-dicarbonitriles . Additionally, the synthesis of hexahydro-1H-2,6-methanopyrrolo[1,2-a]pyrazines has been achieved through cyclization of diazabicyclooctanes, which suggests a possible synthetic route for the hexahydro-1H-cyclopenta[c]pyrrol-2-yl moiety of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolopyrazine derivatives is characterized by the presence of a pyrrolo ring fused to a pyrazine ring. The hexahydro prefix indicates that the compound has been fully saturated with hydrogen atoms, which could affect its electronic and steric properties. The presence of a nitrile group is also significant, as it can participate in further chemical reactions and contribute to the molecule's binding affinity to biological targets .
Chemical Reactions Analysis
Pyrrolopyrazine derivatives can undergo various chemical reactions. For example, they can react with amines to give substitution products or with nucleophilic reagents to form annelated five-membered rings . The nitrile group in these compounds is reactive and can be involved in further transformations, such as cyclization reactions to form novel heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrazine derivatives are influenced by their molecular structure. The presence of a nitrile group typically increases the compound's polarity and can enhance its solubility in polar solvents. The saturated hexahydro moiety may decrease the overall reactivity of the compound compared to its unsaturated counterparts but could also impact the compound's conformation and, consequently, its biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Analogues
Research has shown the potential of pyrrole derivatives, such as 3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile, in the synthesis of various chemical compounds. For instance, Menges et al. (2013) explored the conversion of pyrrole derivatives with carbonyl groups to N-propargyl pyrroles and their subsequent reactions, yielding diverse pyrrolo[2,1-d][1,2,5]triazepine derivatives (Menges et al., 2013).
Chemical Reactions with Silicon Surfaces
Lu and Lin (2002) provided insight into the reactions of [C, N, O]-containing molecules, including pyrazine derivatives, with silicon surfaces. This is crucial for the development of materials like SiC, SiN, and diamond thin films (Lu & Lin, 2002).
Development of Pyridine and Fused Pyridine Derivatives
Al-Issa (2012) focused on the synthesis of new series of pyridine and fused pyridine derivatives, demonstrating the versatility of compounds related to 3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile in medicinal chemistry (Al-Issa, 2012).
Biological Activity and Anticancer Potential
Research by Al-Adiwish et al. (2017) on pyrazolo[1,5-a]pyrimidines, derived from similar compounds, revealed their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells. This underscores the potential of 3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile in the development of new therapeutic agents (Al-Adiwish et al., 2017).
Eigenschaften
IUPAC Name |
3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-6-11-12(15-5-4-14-11)16-7-9-2-1-3-10(9)8-16/h4-5,9-10H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPWNSAQHRMCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyrazine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2518487.png)
![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2518489.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2518498.png)
![7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518500.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)



![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)